molecular formula C21H19N3O4 B2517324 2-(1-(5-phenylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795422-69-3

2-(1-(5-phenylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2517324
CAS RN: 1795422-69-3
M. Wt: 377.4
InChI Key: OSPBMFBEXBICTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(5-phenylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
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Scientific Research Applications

Biotransformation and Metabolic Pathways

Biotransformation of β-Secretase Inhibitors

Research on β-secretase inhibitors, closely related to the compound , reveals significant insights into their biotransformation. These inhibitors, including compounds with complex structures similar to the one mentioned, undergo extensive metabolism involving CYP3A4 enzyme actions, leading to various metabolic pathways such as N-oxidation and ring contraction processes. These findings highlight the compound's potential application in studying enzyme-mediated metabolic transformations and drug metabolism (Lindgren et al., 2013).

Synthesis and Chemical Reactions

Synthesis of Novel Derivatives

The synthesis of novel derivatives like "2‐(4‐(Aryl)thiazole‐2‐yl)‐3a,4,7,7a‐tetrahydro‐1H‐4,7‐methanoisoindole‐1,3(2H)‐dione" demonstrates the potential application of the compound in creating new molecules with significant inhibitory effects against human carbonic anhydrase isoenzymes. These synthetic efforts contribute to the development of new inhibitors with potential therapeutic applications (Kocyigit et al., 2016).

Antimicrobial and Antimycobacterial Activities

Novel Antimicrobial Agents

Research on azetidinone and thiazolidinone moieties linked to the indole nucleus indicates the compound's relevance in synthesizing new molecules with antimicrobial, antimycobacterial, and cytotoxic activities. These findings suggest the potential application of the compound in developing new antimicrobial agents with a broad spectrum of activity (Saundane & Walmik, 2013).

properties

IUPAC Name

2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-19-15-8-4-5-9-16(15)20(26)24(19)14-11-23(12-14)21(27)17-10-18(28-22-17)13-6-2-1-3-7-13/h1-7,10,14-16H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPBMFBEXBICTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(5-phenylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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